Product packaging for Dioxybis(triphenylsilane)(Cat. No.:CAS No. 2319-39-3)

Dioxybis(triphenylsilane)

Cat. No.: B14749550
CAS No.: 2319-39-3
M. Wt: 550.8 g/mol
InChI Key: IJSPNPSQIMOSAU-UHFFFAOYSA-N
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Description

Dioxybis(triphenylsilane) (CAS 2319-39-3) is an organosilicon compound with the molecular formula C₃₆H₃₀O₂Si₂ and a molecular weight of 550.79 g/mol . This compound, also known as bis(triphenylsilyl) peroxide, serves as a versatile reagent in organic synthesis and materials science research. Its core value lies in its function as a source of triphenylsilyl radicals and as an oxidizing agent. In research, it is utilized in free-radical reactions and can act as an initiator or intermediate in the synthesis of more complex silicon-based molecules . In the field of advanced materials, organosilane compounds like Dioxybis(triphenylsilane) are investigated for their potential in surface functionalization. The modification of silica and other oxide surfaces with silane groups can significantly alter the interfacial properties of materials, impacting characteristics such as hydrophobicity and compatibility with polymer matrices in composite materials . Researchers value this compound for tuning the interactions between particles and dispersing media, which is a critical factor in the development of specialized materials like shear-thickening fluids (STFs) . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Handling should be conducted in accordance with all applicable local and national safety regulations. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30O2Si2 B14749550 Dioxybis(triphenylsilane) CAS No. 2319-39-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2319-39-3

Molecular Formula

C36H30O2Si2

Molecular Weight

550.8 g/mol

IUPAC Name

triphenyl(triphenylsilylperoxy)silane

InChI

InChI=1S/C36H30O2Si2/c1-7-19-31(20-8-1)39(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-38-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H

InChI Key

IJSPNPSQIMOSAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies for Dioxybis Triphenylsilane

Established Synthetic Routes

The foundational methods for synthesizing Dioxybis(triphenylsilane) have been well-documented, providing a basis for further innovation. These routes primarily involve the reaction of chlorosilanes with peroxide sources and strategies centered around radical initiation.

Reaction of Chlorosilanes with Peroxide Sources

A principal and established method for the synthesis of silyl (B83357) peroxides, including Dioxybis(triphenylsilane), involves the reaction of a halosilane with a peroxide source. acs.org The most common approach utilizes the reaction of chlorotriphenylsilane (B103829) with hydrogen peroxide. dtic.milresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

The general reaction can be represented as:

2 (C₆H₅)₃SiCl + H₂O₂ + 2 Base → (C₆H₅)₃Si-O-O-Si(C₆H₅)₃ + 2 Base·HCl

The choice of base and solvent is crucial for optimizing the yield and purity of the desired product. The reaction mechanism is believed to involve the formation of a hydroperoxide anion (HOO⁻) which then acts as a nucleophile, attacking the silicon center of the chlorotriphenylsilane. A second chlorotriphenylsilane molecule then reacts with the initially formed triphenylsilyl hydroperoxide.

Detailed research has explored the kinetics and thermodynamics of this type of reaction, providing insights into the factors that influence the rate of formation and stability of the resulting silyl peroxide. researchgate.net

Radical Initiation Strategies in Organosilicon Peroxide Synthesis

Radical initiation provides an alternative pathway to organosilicon peroxides. youtube.com These methods often involve the generation of silyl radicals, which can then react with molecular oxygen. youtube.com The defining characteristic of a peroxide is its weak oxygen-oxygen single bond, which can undergo homolytic cleavage to form two radicals. youtube.com

The initiation step in these radical reactions can be triggered by heat or light, causing the homolytic cleavage of a suitable precursor to generate initial radicals. youtube.com These radicals can then propagate a chain reaction. youtube.comyoutube.com For instance, a silyl radical ((C₆H₅)₃Si•) can react with oxygen to form a silylperoxy radical ((C₆H₅)₃Si-O-O•). This radical can then abstract a hydrogen atom from another triphenylsilane (B1312308) molecule to form triphenylsilyl hydroperoxide and another triphenylsilyl radical, continuing the chain. The termination of the radical process can occur through the recombination of two radicals. youtube.com

While not always the most direct route to Dioxybis(triphenylsilane) itself, understanding these radical processes is fundamental to the broader field of organosilicon peroxide chemistry. youtube.com The reactive oxygen species generated can be harnessed for various synthetic transformations. youtube.com

Advanced Synthetic Approaches

Building upon the established methods, recent research has focused on developing more sophisticated and sustainable approaches for the synthesis of organosilicon peroxides.

Metal-Catalyzed Syntheses of Silyl Peroxides

Metal catalysis has emerged as a powerful tool in organic synthesis, and its application to the formation of silyl peroxides is an area of active research. While specific examples for the direct synthesis of Dioxybis(triphenylsilane) are not extensively documented in the provided results, the general principles of metal-catalyzed reactions involving silanes and peroxides are relevant. For instance, cobalt-catalyzed hydrogenation protocols have utilized silanes and peroxides, indicating the potential for metal complexes to mediate reactions involving these functional groups. nih.gov

Furthermore, the oxidation of silyl enol ethers with hydrogen peroxide can be catalyzed by methyltrioxorhenium, showcasing how metals can facilitate the reaction between silicon-containing compounds and peroxide sources. acs.org These examples suggest the feasibility of developing metal-catalyzed routes that could offer higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Green Chemistry Approaches in Organosilicon Peroxide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including organosilicon peroxides. mdpi.comresearchgate.net A key focus is the move away from hazardous reagents and solvents, and the development of more atom-economical processes. researchgate.net

In the context of peroxide synthesis, a significant green approach involves the use of heterogeneous catalysts to replace traditional homogeneous acid catalysts, which simplifies product purification and catalyst recycling. polymtl.ca While the direct synthesis of Dioxybis(triphenylsilane) via green methods is an evolving area, the broader trend in organosilicon chemistry is to explore chlorine-free synthesis pathways, often utilizing alcohols as an alternative to chlorosilanes. researchgate.net The use of hydrogen peroxide as an oxidant is also considered a green aspect, as its primary byproduct is water. nih.gov

Synthetic ConsiderationGreen Chemistry Approach
CatalystUse of heterogeneous catalysts for easier separation and recycling. polymtl.ca
Starting MaterialsExploration of chlorine-free precursors to reduce corrosive byproducts. researchgate.net
OxidantUtilization of hydrogen peroxide, which produces water as a byproduct. nih.gov
EnergyDevelopment of catalytic systems that operate under milder conditions.

Precursor Roles in Complex Organosilicon Peroxide Architectures

Dioxybis(triphenylsilane) and related silyl peroxides can serve as important precursors for the synthesis of more complex organosilicon structures. soci.org The labile Si-O-O-Si linkage can be cleaved under specific conditions to generate reactive silyl-oxy radicals or other intermediates. These can then be trapped or reacted with various substrates to build larger and more intricate molecular architectures.

Triphenylsilane itself is a versatile reactant used in the synthesis of various organosilicon compounds, including hydrido silyl and bis(silyl) complexes. sigmaaldrich.comsigmaaldrich.com The chemistry of silyl peroxides derived from such precursors opens up possibilities for creating novel materials with unique properties. The ability of silicon to form hypervalent compounds, particularly with electronegative substituents, plays a significant role in the reactivity and potential applications of these molecules as precursors. soci.org

Mechanistic Studies of Dioxybis Triphenylsilane Reactions

O-O Bond Cleavage Pathways

The cleavage of the peroxide bond (O-O) is the initiating step in the vast majority of reactions involving dioxybis(triphenylsilane). This cleavage can proceed through two primary mechanistic routes: homolytic cleavage, which generates radical species, and heterolytic cleavage, which results in the formation of ions. The preferred pathway is often influenced by factors such as temperature, solvent polarity, and the presence of catalysts or other reagents.

Homolytic Cleavage and Radical Generation

Homolytic cleavage of the O-O bond in dioxybis(triphenylsilane) results in the formation of two triphenylsilyloxy radicals (Ph₃SiO•). This process is typically initiated by thermal or photochemical energy. The thermal decomposition of related bissilyl peroxides has been studied, providing insights into the behavior of dioxybis(triphenylsilane). mdpi.com

The generated triphenylsilyloxy radicals are highly reactive intermediates that can participate in a variety of subsequent reactions. For instance, in the thermal decomposition of tetraphenylsilane, the primary step is the elimination of a phenyl radical, followed by a series of rapid radical reactions. dtic.mil It is plausible that triphenylsilyloxy radicals from dioxybis(triphenylsilane) could initiate similar radical processes. These radicals can abstract hydrogen atoms from suitable donors, add to unsaturated systems like alkenes and alkynes, or undergo further fragmentation.

The table below summarizes the typical conditions and outcomes associated with the homolytic cleavage of silyl (B83357) peroxides.

ConditionInitiatorIntermediate SpeciesTypical Subsequent Reactions
ThermalHeatTriphenylsilyloxy radical (Ph₃SiO•)Hydrogen abstraction, addition to π-systems, radical-radical coupling
PhotochemicalUV lightTriphenylsilyloxy radical (Ph₃SiO•)Similar to thermal conditions, often with higher selectivity

Heterolytic Cleavage and Ionic Mechanisms

In contrast to homolytic cleavage, heterolytic cleavage of the O-O bond in dioxybis(triphenylsilane) would lead to the formation of a triphenylsilyloxy cation (Ph₃SiO⁺) and a triphenylsilyloxy anion (Ph₃SiO⁻). This pathway is generally favored in polar solvents and can be promoted by the presence of acids or bases. While direct evidence for the heterolytic cleavage of dioxybis(triphenylsilane) itself is not extensively documented, the principles can be inferred from the behavior of other peroxides. For example, the presence of a base can facilitate the deprotonation of a peroxide containing an acidic proton, leading to an anionic intermediate that can then undergo rearrangement. researchgate.net

Ionic mechanisms are crucial in understanding reactions such as electrophilic additions to π-systems or nucleophilic attack on the peroxide bond. The triphenylsilyloxy cation can act as an electrophile, while the corresponding anion can act as a nucleophile.

The following table outlines the factors influencing heterolytic cleavage and the resulting ionic species.

ConditionPromoterIntermediate SpeciesTypical Subsequent Reactions
Polar SolventAcid/Base catalysisTriphenylsilyloxy cation (Ph₃SiO⁺) and anion (Ph₃SiO⁻)Electrophilic addition, nucleophilic substitution
Presence of Lewis AcidsLewis AcidComplexed peroxide, polarized O-O bondFacilitated heterolysis, rearrangements

Peroxide Rearrangements Involving Silyl Migration

A fascinating aspect of peroxide chemistry is the propensity for molecular rearrangements, often involving the migration of a substituent to an oxygen atom. In the context of dioxybis(triphenylsilane), this would involve the migration of a triphenylsilyl group.

Wieland Rearrangement Analogues in Silyl Peroxide Chemistry

The Wieland rearrangement is a classic organic reaction involving the acid-catalyzed rearrangement of a β-aryl hydroperoxide. While a direct analogue involving dioxybis(triphenylsilane) is not a common transformation, the underlying principles of migratory aptitude and the formation of stabilized intermediates are relevant. A silyl group migration in a peroxide context would be influenced by the stability of the resulting silyloxycarbocation or related intermediates.

Criegee and Baeyer-Villiger Type Mechanisms in Silyl Peroxide Reactions

The Criegee rearrangement involves the acid-catalyzed rearrangement of a peroxy ester, while the Baeyer-Villiger oxidation involves the oxidation of a ketone to an ester via a peroxide intermediate, often called a Criegee intermediate. rsc.orgresearchgate.netmsu.edu In reactions where dioxybis(triphenylsilane) acts as an oxidant, for instance, in the oxidation of a ketone, a silyl-containing Criegee-type intermediate could be formed. The subsequent migration of a group would determine the final products. The migratory aptitude in such rearrangements is well-established, with groups that can better stabilize a positive charge migrating preferentially. rsc.org

The reaction of bis(trimethylsilyl) peroxide, a related compound, has been utilized in Baeyer-Villiger type oxidations, suggesting that dioxybis(triphenylsilane) could potentially undergo similar transformations.

Kornblum-DeLaMare Rearrangement Considerations

The Kornblum-DeLaMare rearrangement is a base-catalyzed conversion of a peroxide containing an α-hydrogen into a ketone and an alcohol. dtic.milresearchgate.net For a silyl peroxide to undergo a classic Kornblum-DeLaMare rearrangement, it would need to possess an α-hydrogen atom on a carbon adjacent to the peroxide group. Dioxybis(triphenylsilane) itself does not have this structural feature. However, if dioxybis(triphenylsilane) were to react with a substrate to form an intermediate silyl peroxide that does contain an α-hydrogen, then a Kornblum-DeLaMare type rearrangement could ensue. The mechanism involves the abstraction of the acidic α-proton by a base, followed by the cleavage of the O-O bond and formation of the corresponding carbonyl and alcohol products. dtic.milresearchgate.net

The following table summarizes the key features of these rearrangement reactions in the context of silyl peroxides.

RearrangementKey RequirementProposed Silyl IntermediatePotential Outcome
Wieland AnalogueAcid catalysis, migrating groupIntermediate with potential for silyl migrationRearranged silyl ether or silanol
Criegee/Baeyer-Villiger TypeReaction with a carbonyl compoundSilyl-containing Criegee intermediateSilyl ester and other oxidation products
Kornblum-DeLaMareα-Hydrogen in a derived peroxide intermediateSilyl peroxide with an α-hydrogenCarbonyl compound and a silanol

Transition State Analysis in Oxygen Atom Transfer Processes

Typically, researchers employ a combination of experimental kinetics and computational modeling to probe these transient structures. Techniques such as kinetic isotope effect studies, Hammett analysis, and sophisticated computational methods like Density Functional Theory (DFT) are instrumental in mapping the potential energy surface and identifying the geometry and energy of the transition state. This knowledge is crucial for distinguishing between different potential mechanisms, such as a concerted, single-step oxygen transfer versus a stepwise process involving discrete intermediates.

Unfortunately, specific studies applying these methodologies to the oxygen atom transfer reactions of dioxybis(triphenylsilane) have not been reported in the available literature. Consequently, there is a lack of empirical or theoretical data to construct a detailed analysis of the transition states involved in its reactions.

Role of Catalysts and Solvents in Reaction Mechanisms

The reaction environment, defined by the choice of solvent and the presence or absence of a catalyst, can dramatically influence the rate, selectivity, and even the mechanistic pathway of a chemical reaction. Solvents can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering the activation energy of the reaction. For instance, polar solvents might preferentially stabilize charged intermediates or transition states, accelerating reactions that proceed through such species.

Catalysts, on the other hand, provide an alternative, lower-energy reaction pathway. In the context of oxygen atom transfer, catalysts can function in various ways, such as activating the oxygen donor, facilitating the interaction between the donor and the acceptor, or stabilizing key intermediates. The study of catalytic effects is fundamental to developing efficient and selective synthetic methodologies.

While the general principles of solvent and catalyst effects on chemical reactions are well-established, their specific application to the reaction mechanisms of dioxybis(triphenylsilane) is not documented. Research detailing how different solvents modulate the reactivity of this specific compound or investigations into catalytic systems that promote its participation in oxygen atom transfer reactions are absent from the current body of scientific literature.

Reactivity Profiles and Transformative Applications in Academic Synthesis

Oxidation Reactions Mediated by Dioxybis(triphenylsilane)

Dioxybis(triphenylsilane) serves as a potent, yet selective, oxidizing agent in a variety of chemical transformations. Its ability to deliver an oxygen atom under controlled conditions makes it a valuable tool for the synthesis of complex molecules.

The Baeyer-Villiger oxidation is a cornerstone transformation in organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones. organic-chemistry.orgnih.gov This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group. organic-chemistry.org The general mechanism proceeds through the formation of a Criegee intermediate, with the migratory aptitude of the substituents playing a key role in determining the regioselectivity of the reaction. wikipedia.orgyoutube.com The established order of migration is generally tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

Silyl (B83357) peroxides, including dioxybis(triphenylsilane), have emerged as effective oxidants for this transformation. lookchem.com Their reactivity can be tuned by the nature of the substituents on the silicon atom. For instance, in the presence of a chloroaluminate(III) ionic liquid catalyst, the reactivity of bis(silyl) peroxides in the oxidation of cyclic ketones was found to decrease in the order: bis(trimethylsilyl) peroxide > bis(vinyldimethylsilyl) peroxide > bis(phenyldimethylsilyl) peroxide > bis(diphenylmethylsilyl) peroxide. lookchem.com This highlights the electronic and steric influence of the silyl groups on the peroxide's oxidizing power.

The use of silyl peroxides in the Baeyer-Villiger reaction offers a valuable alternative to traditional peroxyacids, often providing high yields and selectivities under specific conditions.

Table 1: Examples of Baeyer-Villiger Oxidation using Silyl Peroxides

Ketone Substrate Silyl Peroxide Oxidant Catalyst/Conditions Product Yield (%)
Cyclobutanone Bis(trimethylsilyl) peroxide Chloroaluminate(III) ionic liquid γ-Butyrolactone High
Cyclopentanone Bis(trimethylsilyl) peroxide Chloroaluminate(III) ionic liquid δ-Valerolactone High
Cyclohexanone Bis(trimethylsilyl) peroxide Chloroaluminate(III) ionic liquid ε-Caprolactone High
2-Adamantanone Bis(trimethylsilyl) peroxide Chloroaluminate(III) ionic liquid Corresponding lactone High
Norcamphor Bis(trimethylsilyl) peroxide Chloroaluminate(III) ionic liquid Corresponding lactone High

Epoxidation of olefins is a fundamental transformation for the synthesis of epoxides, which are versatile intermediates in organic chemistry. While various oxidizing agents can be employed, silyl peroxides, in conjunction with suitable catalysts, offer a powerful method for this transformation. The electrophilic nature of the oxygen atom in the silyl peroxide is enhanced by the silicon center, facilitating the attack on the electron-rich double bond of the olefin.

Research has shown that various catalytic systems can be employed to enhance the efficiency and selectivity of olefin epoxidation using peroxides. For example, a silicotungstate compound has demonstrated high catalytic performance for the epoxidation of various olefins with hydrogen peroxide, achieving excellent selectivity and efficiency. nih.gov Another efficient protocol involves the use of SO2F2 to mediate the epoxidation of olefins with aqueous hydrogen peroxide. nih.govorganic-chemistry.org These systems highlight the potential for developing highly selective and environmentally benign epoxidation methods.

The use of silyl peroxides in olefin epoxidation provides a valuable synthetic tool, with the potential for high stereospecificity and catalyst recyclability. nih.gov

Table 2: Catalytic Systems for Olefin Epoxidation with Peroxides

Olefin Substrate Peroxide Source Catalyst/Mediator Product Key Findings
Propylene Hydrogen Peroxide [γ-SiW10O34(H2O)2]4- Propylene oxide >99% selectivity, >99% H2O2 utilization. nih.gov
Various olefins Hydrogen Peroxide SO2F2/K2CO3 Corresponding epoxides Good to excellent yields for electron-rich and -deficient olefins. nih.govorganic-chemistry.org
cis-Cyclooctene Hydrogen Peroxide Lacunary-type phosphotungstate cis-Cyclooctene oxide >99% selectivity. researchgate.net

The synthesis of α-hydroxy carboxylic acids and their derivatives is of significant interest due to their prevalence in biologically active molecules. chemrevlett.com One approach to these compounds involves the α-hydroxylation of carboxylic acids and amides. While direct oxidation can be challenging, methods involving the carboxylation of aldehydes or the functionalization of pre-formed enolates have been developed.

A notable method involves the carboxylation of α-substituted α-siloxy silanes with carbon dioxide in the presence of cesium fluoride, proceeding through a Brook rearrangement to afford α-hydroxy acids in good yields. organic-chemistry.org This strategy allows for a one-pot synthesis from aldehydes. Another approach involves the direct synthesis of α-acetoxy esters or amides from aldehydes and alcohols or amines via one-carbon homologation using a masked acyl cyanide reagent. organic-chemistry.org

While direct α-hydroxylation of carboxylic acids and amides using dioxybis(triphenylsilane) is not extensively documented, the electrophilic nature of silyl peroxides suggests their potential as reagents in developing new methodologies for this transformation.

N-oxides are valuable synthetic intermediates and can exhibit interesting biological activities. asianpubs.org The N-oxidation of nitrogen-containing heterocycles and tertiary amines can be achieved using various oxidizing agents, with silyl peroxides offering a useful option.

The oxidation of pyridines to their corresponding N-oxides has been successfully carried out using bis(trimethylsilyl)peroxide (B35051) (BTSP) in the presence of catalysts like perrhenic acid. arkat-usa.org For instance, methyl isonicotinate (B8489971) can be converted to its N-oxide in good yield using this system. arkat-usa.org The reactivity of the oxidizing system can be influenced by the electronic nature of the substituents on the pyridine (B92270) ring.

Furthermore, catalytic systems involving methyltrioxorhenium and hydrogen peroxide have proven effective for the N-oxidation of a range of amines and pyridines at room temperature or below, affording high yields of the corresponding N-oxides. asianpubs.org The development of selective N-oxidation methods is crucial, especially in complex molecules containing multiple nitrogen atoms. nih.gov Recent advancements have focused on achieving site-selective N-oxidation in the presence of other oxidizable functional groups. nih.gov

Table 3: Reagents for N-Oxidation of Nitrogen-Containing Compounds

The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic synthesis. growingscience.commasterorganicchemistry.com The outcome of the oxidation of a primary alcohol can often be controlled by the choice of the oxidizing agent and the reaction conditions. "Weak" oxidants typically yield aldehydes, while "strong" oxidants lead to carboxylic acids. masterorganicchemistry.com Secondary alcohols are oxidized to ketones. khanacademy.org

While traditional oxidants often involve heavy metals, there is a growing interest in developing milder and more environmentally friendly methods. growingscience.com Hydrogen peroxide, in the presence of a suitable catalyst, is an attractive "green" oxidant. arkat-usa.org Ruthenium complexes have been shown to effectively catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones with hydrogen peroxide at room temperature. rsc.org

Silyl peroxides, as sources of electrophilic oxygen, can also be employed in alcohol oxidation. The reactivity can be modulated by the silyl substituents and the reaction conditions, offering potential for selective oxidations.

Table 4: Oxidation of Alcohols

Alcohol Type Oxidizing Agent Category Typical Product
Primary Alcohol "Weak" (e.g., PCC, DMP) Aldehyde
Primary Alcohol "Strong" (e.g., KMnO4, H2CrO4) Carboxylic Acid
Secondary Alcohol "Weak" or "Strong" Ketone
Tertiary Alcohol Not readily oxidized No reaction

Radical Reactions Initiated by Dioxybis(triphenylsilane) and Related Silyl Peroxides.nih.govresearchgate.netwikipedia.orgnumberanalytics.comnih.govsigmaaldrich.com

Silyl peroxides, including dioxybis(triphenylsilane), can serve as effective radical initiators. wikipedia.orgnumberanalytics.com The relatively weak O-O bond can undergo homolytic cleavage upon heating or irradiation to generate silyloxy radicals. These radicals can then initiate a variety of radical chain reactions.

The generation of carbon-centered radicals from silyl peroxides has been utilized in various synthetic transformations. For example, functionalized alkylsilyl peroxides can be used to generate acyl radicals, α-acetoxyalkyl radicals, and α-amidoalkyl radicals under mild, iron-catalyzed or visible-light-promoted conditions. nih.gov These generated radicals can then participate in subsequent coupling reactions with various partners, leading to the formation of more complex and synthetically valuable products. nih.gov This approach provides a powerful method for C-C and C-heteroatom bond formation.

The ability to generate radicals under mild conditions makes silyl peroxides valuable tools in modern radical chemistry, enabling transformations that might be difficult to achieve through traditional ionic pathways.

Nucleophilic Attack and Electrophilic Reactivity of Dioxybis(triphenylsilane)

Beyond its role in radical chemistry, dioxybis(triphenylsilane) can also be involved in reactions driven by nucleophilic attack or by the generation of electrophilic species.

Organometallic reagents, such as Grignard reagents (organomagnesium halides) and Gilman reagents (organocuprates), are powerful nucleophiles widely used in organic synthesis. youtube.com Their reactions with various functional groups are fundamental for constructing new carbon-carbon bonds. Grignard reagents are known to react with a broad range of electrophiles, including ketones, aldehydes, esters, and acid chlorides. youtube.com Gilman reagents, being less reactive, exhibit greater selectivity and typically react with acid chlorides and anhydrides but not with ketones or esters. youtube.com

The silicon-oxygen bond in dioxybis(triphenylsilane) could potentially be susceptible to nucleophilic attack by highly reactive carbanions or organometallic reagents. This could lead to the cleavage of the Si-O bond and the formation of new silicon-carbon bonds. The specific products would depend on the nature of the nucleophile and the reaction conditions.

Electrophilic halogenation is a fundamental process for introducing halogen atoms into organic molecules, particularly aromatic systems. wikipedia.org This type of reaction typically requires a halogen source and often a Lewis acid catalyst to generate a highly electrophilic halogenating agent. wikipedia.org Various reagents have been developed for electrophilic halogenation, each with its own reactivity and selectivity profile.

Dioxybis(triphenylsilane), upon reaction with a suitable halogen source, could potentially generate an electrophilic silyl-halogen species. This species could then act as a halogen donor in electrophilic halogenation reactions. The triphenylsilyl group would serve as a leaving group in such a transformation.

Reduction Pathways of Dioxybis(triphenylsilane) and Alkyl Silyl Peroxides

The reduction of peroxides is a common transformation in organic chemistry. For dioxybis(triphenylsilane) and related alkyl silyl peroxides, reduction would involve the cleavage of the oxygen-oxygen bond. This can be achieved using a variety of reducing agents. The products of such a reduction would be the corresponding silyl ethers or silanols. The specific outcome would depend on the reducing agent employed and the subsequent workup conditions.

Advanced Spectroscopic and Structural Characterization of Dioxybis Triphenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of dioxybis(triphenylsilane) in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of silicon, proton, and carbon atoms within the molecule.

Silicon-29 NMR Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing the triphenylsilyl groups of the molecule. The spectra would be dominated by signals corresponding to the phenyl ring protons and carbons. Although detailed spectral data for dioxybis(triphenylsilane) is scarce, analysis of the closely related triphenylsilane (B1312308) provides a reference for the expected chemical shifts. In triphenylsilane, the proton NMR spectrum shows multiplets for the phenyl protons, and the carbon NMR spectrum displays distinct signals for the different carbon environments within the phenyl rings. For dioxybis(triphenylsilane), the presence of the peroxide bridge would be expected to induce subtle shifts in these signals compared to triphenylsilane.

¹H NMR Data for Triphenylsilane (Reference)
Chemical Shift (δ) ppm Multiplicity
7.61 - 7.70m
7.37 - 7.54m
¹³C NMR Data for Triphenylsilane (Reference)
Chemical Shift (δ) ppm
135.8
134.1
129.3
127.9
Crystallographic Data for Dioxybis(triphenylsilane)
Crystal System Triclinic
a (Å) 8.779(4)
b (Å) 9.437(3)
c (Å) 11.322(5)
α (°) 65.74(3)
β (°) 89.62(3)
γ (°) 66.17(3)

Other Spectroscopic Techniques (e.g., UV/Vis, XPS, DRLFP) for Electronic and Surface Properties

Beyond structural elucidation, other spectroscopic techniques can provide valuable insights into the electronic and surface properties of dioxybis(triphenylsilane).

UV/Vis Spectroscopy: Ultraviolet-Visible (UV/Vis) spectroscopy can be employed to study the electronic transitions within the molecule. The photolysis of bis(triphenylsilyl) peroxide has been a subject of interest, suggesting that the compound absorbs in the UV region, leading to the cleavage of the O-O bond upon irradiation.

X-ray Photoelectron Spectroscopy (XPS): X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms near the surface of the material. For dioxybis(triphenylsilane), XPS could be used to analyze the Si 2p and O 1s core level spectra, providing insights into the Si-O and O-O bonding environments.

Diffuse Reflectance Laser Flash Photolysis (DRLFP): Diffuse Reflectance Laser Flash Photolysis (DRLFP) is a powerful technique for studying the transient species generated upon photolysis. This technique could be used to detect and characterize the triphenylsilyloxy radicals formed from the homolytic cleavage of the peroxide bond in dioxybis(triphenylsilane).

Computational and Theoretical Chemistry of Dioxybis Triphenylsilane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity. For dioxybis(triphenylsilane), such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine its optimized geometry and electronic ground state. While studies on the electronic structure of phenylsilanes have been conducted, specific analyses of the peroxide linkage in dioxybis(triphenylsilane) are absent from the available literature.

Theoretical Investigations of O-O Bond Dissociation Energies

The O-O bond is the defining feature of peroxides and its bond dissociation energy (BDE) is a critical parameter for understanding their thermal stability and reactivity. Theoretical investigations of the O-O BDE in various peroxides have been a subject of significant research, with high-level ab initio methods providing reliable values. wayne.edunih.gov These studies show that the BDE is sensitive to the nature of the substituents attached to the peroxide group. wayne.edu For instance, calculations at the G2 level of theory have provided BDEs for a range of peroxides, highlighting the influence of the molecular environment on the O-O bond strength. wayne.edu However, no specific theoretical investigation or reported BDE value for the O-O bond in dioxybis(triphenylsilane) could be found.

Modeling of Reaction Pathways and Transition States

Computational modeling of reaction pathways allows for the detailed exploration of chemical transformations, including the identification of intermediates and transition states. For dioxybis(triphenylsilane), this would involve modeling its decomposition or its reactions with other species. Transition state theory is a powerful tool for calculating reaction rates from the properties of the reactants and the transition state structure. nih.govresearchgate.net Mechanistic studies on the decomposition of other silyl (B83357) peroxides suggest complex pathways that can be influenced by the substituents and the reaction conditions. However, specific models of the reaction pathways and transition states for dioxybis(triphenylsilane) are not described in the surveyed literature.

Solvation Effects in Mechanistic Simulations

The solvent can have a profound impact on reaction mechanisms and rates. Solvation models, both implicit (continuum models) and explicit (including individual solvent molecules), are used in computational chemistry to simulate these effects. For a molecule like dioxybis(triphenylsilane), the polarity of the solvent would likely influence the stability of any charged or highly polar intermediates and transition states in its reactions. While general methodologies for modeling solvation effects are well-established, their specific application to the mechanistic simulations of dioxybis(triphenylsilane) has not been reported.

Emerging Research Directions and Broader Impact in Chemical Science

Integration with Flow Chemistry and Microreactor Technologies for Peroxide Reactions

The use of organic peroxides in traditional batch-wise synthesis is often hampered by safety concerns due to their thermal instability and potential for explosive decomposition. thieme-connect.comresearchgate.net Reactions involving peroxides are frequently exothermic, and localized heat accumulation in large-scale batch reactors can lead to thermal runaway. researchgate.netvapourtec.com To mitigate these risks, reactions are often conducted at low temperatures with slow, dropwise addition of the peroxide, a process known as "de-intensification". researchgate.net

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a much safer and more efficient alternative for handling hazardous reagents like peroxides. vapourtec.com The key advantages of this technology for peroxide reactions include:

Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for rapid and efficient removal of heat, thus preventing dangerous temperature spikes. thieme-connect.comvapourtec.com

Enhanced Safety: The small internal volume of a flow reactor means that only a minimal amount of the hazardous peroxide is reacting at any given moment, significantly reducing the risk associated with potential decomposition. vapourtec.com

Precise Process Control: Flow systems allow for accurate control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. thieme-connect.com

Rapid Mixing and Reaction: Efficient mixing in microreactors can accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.netacs.org

While specific studies on Dioxybis(triphenylsilane) in flow systems are not yet widespread, the general principles established for peroxides like hydrogen peroxide and tert-butyl hydroperoxide are directly applicable. researchgate.netpolymtl.ca The integration of silyl (B83357) peroxides into continuous flow processes is a promising research direction that could unlock their full synthetic potential by enabling safer handling and facilitating scalable, automated production of target molecules. thieme-connect.com A flow-injection chemiluminescence system has even been developed for the sensitive detection of hydrogen peroxide, showcasing the adaptability of flow technology. rsc.org

Table 1: Advantages of Flow Chemistry for Peroxide Reactions

Feature Benefit in Peroxide Reactions Citation
High Surface-Area-to-Volume Ratio Excellent heat transfer, preventing thermal runaway. thieme-connect.comvapourtec.com
Small Reaction Volume Minimizes the quantity of hazardous material present at any time, enhancing safety. vapourtec.com
Precise Parameter Control Accurate management of temperature, flow rate, and residence time improves yield and selectivity. thieme-connect.com
Efficient Mixing Reduces reaction times and can improve product distribution. researchgate.net
Scalability Allows for easier and safer scale-up of reactions from laboratory to industrial production. researchgate.net

Sustainable Synthesis and Catalysis with Silyl Peroxides

Modern chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and employment of safer reagents and solvents. researchgate.netnih.gov Silyl peroxides, including Dioxybis(triphenylsilane), are finding applications within this paradigm as versatile and often more stable alternatives to traditional organic peroxides. thieme.comthieme-connect.de

Research in this area focuses on several key aspects:

Development of Greener Synthetic Routes: Efforts are underway to develop more sustainable methods for producing silyl peroxides themselves, for example, by using more environmentally benign solvents and catalysts. skpharmteco.com The use of molecular oxygen, a sustainable oxidant, in catalyzed reactions to form peroxides is a notable example of this trend. organic-chemistry.org

Catalytic Applications: Silyl peroxides can act as oxidants in a variety of catalytic transformations. For instance, bis(trimethylsilyl) peroxide has been used as an effective oxidant in the Baeyer-Villiger oxidation, a key reaction in organic synthesis, with ionic liquids serving as reusable catalysts and solvents. researchgate.net This approach can enhance yields and reduce the need for traditional, more hazardous solvents. researchgate.net

Generation of Radicals under Mild Conditions: Silyl peroxides serve as valuable precursors for generating alkyl radicals under mild conditions, avoiding the harsh oxidants often required to prepare these intermediates from alcohols. rsc.orgnih.gov These radicals can then be used in a variety of bond-forming reactions. rsc.orgnih.gov

Reducing Agent in Phosphine-Catalyzed Reactions: In a novel application, alkyl silyl peroxides have been used in a method for the reduction of protected hydroperoxides that employs only catalytic amounts of phosphine, showcasing how these reagents can contribute to more atom-economical processes. acs.org

The development of bio-based peroxides from waste biomass for use as polymerization agents further highlights the chemical industry's move toward sustainability, a trend that could influence the future production and application of functionalized silyl peroxides. cnr.it

Advanced Materials Precursors and Polymerization Initiation Mechanisms

Peroxides are widely used as initiators in the radical polymerization of monomers to produce a vast range of polymers and plastic resins. polymtl.ca Upon decomposition, typically induced by heat or light, the weak oxygen-oxygen bond in the peroxide cleaves homolytically to generate free radicals. rsc.org These radicals then react with monomer units to start the polymerization chain reaction.

Dioxybis(triphenylsilane) and other silyl peroxides serve as effective thermal initiators. thieme.comthieme-connect.de Their utility in materials science stems from several key features:

Controlled Radical Generation: The thermal stability of silyl peroxides is generally greater than that of their purely organic counterparts, allowing for initiation to occur at more controlled and predictable temperatures. thieme.comthieme-connect.de

Incorporation of Silicon: The use of a silicon-containing initiator introduces silicon atoms into the resulting polymer structure. Organosilicon materials are known for their unique properties, including high thermal stability, chemical resistance, and low surface tension. nih.govacs.org Thus, silyl peroxides can be considered precursors to functional materials where the initiator fragment itself imparts desirable characteristics to the final product.

Versatility in Polymerization: Silyl peroxides can initiate the polymerization of a wide variety of monomers used in the production of commercially important materials like polyethylene (B3416737) and polyvinylchloride. polymtl.ca

Analysis in Final Products: The presence of residual initiators in finished polymers is a concern, especially for materials used in food contact or medical applications. Sensitive analytical methods, such as UPLC/ESI-MS, have been developed to detect trace amounts of unreacted silyl peroxide initiators in polymer samples, ensuring product safety. nih.gov

The ability to generate radicals from silyl peroxides under various conditions, including metal-catalyzed and visible-light-promoted transformations, opens up new possibilities for creating advanced polymers with complex architectures and functionalities. nih.gov

Table 2: Selected Transformations and Applications Involving Silyl Peroxides

Application/Transformation Reagent Type Significance Citation
Baeyer-Villiger Oxidation Bis(silyl) peroxide Efficient oxidation of ketones to lactones, a key synthetic transformation. thieme-connect.deresearchgate.net
Radical Polymerization Silyl peroxide Acts as a thermal initiator for producing a wide range of polymers. polymtl.ca
Alkyl Radical Generation Alkylsilyl peroxide Provides access to alkyl radicals under mild, reductive conditions for C-C and C-heteroatom bond formation. rsc.orgnih.gov
Olefin Oxidation γ-Silyl allylic alcohol with ozone A unique ozonation reaction that provides access to versatile α-formyl silyl peroxides. acs.org
Phosphine Oxide Reduction Alkyl silyl peroxide Enables phosphine-catalyzed reduction of hydroperoxides, improving atom economy. acs.org

Interdisciplinary Research Outlook in Organosilicon Peroxide Chemistry

The study of Dioxybis(triphenylsilane) and related organosilicon peroxides sits (B43327) at the intersection of several chemical disciplines, creating a fertile ground for interdisciplinary research. The future impact of this class of compounds is likely to be shaped by collaborations between organic synthesis, materials science, catalysis, and computational chemistry.

The outlook includes:

Advanced Synthesis: The development of new catalytic systems that utilize silyl peroxides will continue to be a major driver of innovation. This includes photoredox catalysis, where visible light can be used to generate radicals from silyl peroxides under exceptionally mild conditions, and the use of earth-abundant metal catalysts (e.g., iron, copper) to promote novel transformations. rsc.orgnih.gov

Materials Science: As precursors, silyl peroxides offer a pathway to novel silicon-containing materials. Research into how the structure of the silyl peroxide initiator influences the properties (e.g., thermal, mechanical, optical) of the resulting polymer is a key area for exploration. The development of silyl precursors for silylcopper species also points to new routes for creating functionalized silicon materials. rsc.org

Bio-organosilicon Chemistry: While the direct biological application of a reactive peroxide like Dioxybis(triphenylsilane) is unlikely, the broader field of organosilicon medicinal chemistry is growing. nih.gov The stability and unique chemical properties that silicon imparts to molecules are being exploited to design new therapeutic agents. Research into the controlled decomposition of silyl peroxides could potentially be harnessed for targeted release applications, although this remains a speculative and challenging goal.

Environmental and Green Chemistry: The push for more sustainable chemical processes will continue to influence research in this area. youtube.com This includes designing silyl peroxides that are derived from renewable resources, function efficiently as catalysts to minimize waste, and are used in environmentally benign solvent systems. nih.govskpharmteco.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dioxybis(triphenylsilane), and how do reaction conditions influence yield?

  • Methodological Answer : Dioxybis(triphenylsilane) can be synthesized via radical-mediated reactions involving triphenylsilane derivatives. For example, allyltriphenylsilane and triphenylsilane react with benzoyl peroxide as an initiator in hexane at 75°C for 24 hours, followed by distillation and recrystallization (yield ~1%) . Key factors affecting yield include reaction time, temperature, and solvent choice. Purification via benzene-ethanol recrystallization improves product purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to characterize dioxybis(triphenylsilane)?

  • Methodological Answer :

  • NMR : 29Si^{29}\text{Si} NMR is critical for identifying silicon environments. Triphenylsilane derivatives typically show resonances between 10–20 ppm for Si centers.
  • IR : Stretching vibrations for Si-O bonds appear at 1000–1100 cm1^{-1}, while aromatic C-H stretches are observed at ~3050 cm1^{-1} .
  • Elemental Analysis : Confirm stoichiometry (e.g., calculated Si: 10.0%, observed: 10.2–10.3% in related silanes) .

Q. What safety protocols are essential when handling dioxybis(triphenylsilane) in laboratory settings?

  • Methodological Answer :

  • PPE : Use chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and safety goggles (JIS T 8147) .
  • Ventilation : Work in fume hoods to avoid inhalation of vapors or dust.
  • Storage : Keep in airtight containers away from oxidizers and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the thermochemical properties of dioxybis(triphenylsilane)?

  • Methodological Answer : Density Functional Theory (DFT) calculations can estimate formation enthalpies (ΔfH\Delta_fH), bond dissociation energies, and vibrational spectra. For example, gas-phase geometric data for dioxymethane analogs (e.g., ΔfH(0K)\Delta_fH(0\,\text{K}) = 40 kJ/mol) provide benchmarks for validating computational models . Basis sets like 6-311+G(d,p) are recommended for silicon-containing systems.

Q. What experimental strategies address low yields in dioxybis(triphenylsilane) synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Replace benzoyl peroxide with AIBN (azobisisobutyronitrile) for milder radical initiation.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify side products and optimize reaction time .

Q. How should researchers resolve contradictions in reported spectroscopic data for triphenylsilane derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental IR/NMR data with theoretical spectra from computational models (e.g., Gaussian or ORCA software) .
  • Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities in molecular geometry. For example, conflicting 29Si^{29}\text{Si} NMR shifts in silanes may arise from crystal packing effects .

Q. What are the challenges in designing stability studies for dioxybis(triphenylsilane) under varying environmental conditions?

  • Methodological Answer :

  • Degradation Pathways : Expose samples to UV light, humidity, or elevated temperatures (e.g., 40–60°C) and analyze decomposition products via HPLC-MS.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life. For silanes, hydrolysis rates in humid environments often follow pseudo-first-order kinetics .

Data Presentation and Analysis Guidelines

  • Tables : Include processed data (e.g., reaction yields, spectroscopic peaks) with error margins. Example:

    Reaction Time (hr)Temperature (°C)Yield (%)Purity (HPLC)
    24751.095%
    48751.597%
  • Statistical Analysis : Use ANOVA to assess significance of reaction variables (e.g., temperature vs. yield) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.